2-[(4-Chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid
Description
2-[(4-Chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid (CAS: 103548-04-5) is a sulfur-containing butanoic acid derivative characterized by a 4-chlorophenyl ketone group and a 4-chlorobenzylsulfanyl substituent at the C2 position. Its molecular formula is C₁₇H₁₄Cl₂O₃S, with a molecular weight of 381.27 g/mol. The compound is of pharmaceutical interest, particularly in medicinal chemistry, where its structural features are leveraged for targeted biological interactions .
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3S/c18-13-5-1-11(2-6-13)10-23-16(17(21)22)9-15(20)12-3-7-14(19)8-4-12/h1-8,16H,9-10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWIGYLPUIXBGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid typically involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with 4-chlorophenylacetic acid under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Sulfanyl-4-oxobutanoic Acid Derivatives
The activity and physicochemical properties of this compound class are highly dependent on substituent groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparisons
Key Structural Advantages of the Target Compound
- Dual Chlorine Substitution : Enhances binding affinity to hydrophobic pockets in target proteins compared to methyl or carboxymethyl analogs .
- Stereochemical Stability : Unlike carboxymethylsulfanyl derivatives, the target compound lacks stereocenters, simplifying synthesis and reducing enantiomer-related variability .
Biological Activity
2-[(4-Chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid, with the chemical formula C17H14Cl2O3S and CAS number 301193-78-2, is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C17H14Cl2O3S
- Molecular Weight : 369.26 g/mol
- Structure : The compound contains a sulfanyl group attached to a butanoic acid backbone, along with two chlorophenyl groups, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the chlorinated phenyl groups enhances its reactivity and binding affinity, potentially leading to significant biological effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, studies on related compounds have shown IC50 values indicating potent inhibitory effects on cancer cell growth, suggesting that this compound may also possess similar properties.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7k | HepG2 | 17.43 ± 0.38 |
| 7o | EACC | 19.35 ± 0.71 |
| 7m | MNCs | 23.59 ± 0.68 |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit lipoxygenases (LOXs), enzymes that play a crucial role in inflammatory processes. Inhibitors of LOXs are of significant interest due to their potential therapeutic applications in treating inflammatory diseases.
Case Studies
- In Vitro Studies : A study examining the effects of structurally similar compounds on LOX activity revealed that modifications in the phenyl ring significantly influenced inhibitory potency. Compounds with halogen substitutions showed enhanced activity compared to their non-halogenated counterparts.
- Cytotoxicity Assessments : The cytotoxic effects were evaluated using the MTT assay across different concentrations. Results indicated that while exhibiting anticancer properties, the tested compounds maintained high cellular viability at lower concentrations, highlighting their potential therapeutic window.
Potential Therapeutic Applications
Given its structural characteristics and preliminary biological activity findings, this compound may have several potential applications:
- Anticancer Agent : Due to its ability to inhibit cancer cell proliferation.
- Anti-inflammatory Drug : As a LOX inhibitor, it could be developed for treating inflammatory conditions.
- Pharmaceutical Intermediate : Its unique structure may serve as a building block for synthesizing more complex therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
